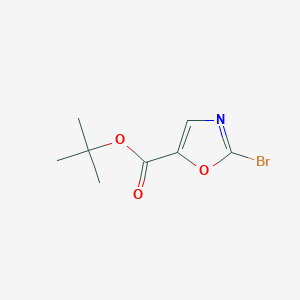

tert-Butyl 2-bromooxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 2-bromooxazole-5-carboxylate” is a chemical compound with the CAS Number: 2377030-99-2 . It has a molecular weight of 248.08 and is typically in powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H10BrNO3 . The Inchi Code is 1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3 .Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis of Heterocyclic Compounds

tert-Butyl 2-bromooxazole-5-carboxylate is utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, its involvement in the preparation of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives shows its pivotal role in creating compounds with potential antimicrobial activities (Ghoneim & Mohamed, 2013). Additionally, its use in electrochemical methods for synthesizing benzoxazole derivatives highlights an eco-friendly approach to chemical synthesis, underscoring the importance of green chemistry principles in modern research (Salehzadeh, Nematollahi, & Hesari, 2013).

Enantioselective Synthesis

The compound has also been used in enantioselective synthesis processes, demonstrating its importance in creating optically active compounds. For example, the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity is achieved through a Pd-catalyzed amide coupling followed by oxazole formation, showcasing the precision achievable in synthesizing complex molecules (Magata et al., 2017).

Advanced Material Synthesis

In the realm of materials science, this compound serves as a precursor in the development of innovative materials. The synthesis of functionalized oxazolones by a sequence of Cu(II)- and Au(I)-catalyzed transformations demonstrates the compound's utility in creating materials with potential applications in various industries, from pharmaceuticals to high-tech materials (Istrate et al., 2008).

Catalysis and Green Chemistry

Its application in catalysis and as an intermediate in green chemistry practices is evident in research exploring novel catalytic methods for the tert-butylation of amines, showcasing the compound's role in facilitating efficient and environmentally friendly chemical processes (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The safety information for “tert-Butyl 2-bromooxazole-5-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Properties

IUPAC Name |

tert-butyl 2-bromo-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOJRZMWQPNYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)

![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)